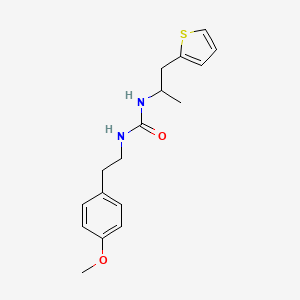
2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of research. This compound is commonly referred to as DCPIA and is synthesized using a specific method. DCPIA has been found to have a unique mechanism of action and has been studied for its biochemical and physiological effects.
科学的研究の応用
Synthesis and Biological Evaluation
Researchers have explored the synthesis and potential biological activities of derivatives related to "2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide" with a focus on their anti-inflammatory, anticonvulsant, antimicrobial, and antinociceptive effects.
Anti-inflammatory Applications : A study by Nikalje, Hirani, and Nawle (2015) detailed the synthesis of novel compounds, including derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamide, for their anti-inflammatory activity. These compounds demonstrated significant anti-inflammatory effects in both in vitro and in vivo models, highlighting their potential as therapeutic agents for inflammation-related conditions (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant and Antidepressant Effects : Another research focused on the synthesis of derivatives of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide, which were evaluated for their anticonvulsive and antidepressant activities. Some of these compounds showed protective effects against pentylenetetrazole-induced seizures and exhibited antidepressant-like activity in animal models, suggesting their potential application in neurological disorders (Xing-Hua Zhen et al., 2015).
Antimicrobial Properties : Research by Debnath and Ganguly (2015) synthesized and characterized a series of N-aryl acetamide derivatives, including structures similar to the chemical , for their antibacterial and antifungal activities. Some of these derivatives showed promising activities against pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Antinociceptive Effect : Navarrete-Vázquez et al. (2016) designed and synthesized a compound with structural similarities, showing significant σ1 receptor affinity and antinociceptive effects in the formalin test. This suggests its potential application in managing pain, particularly inflammatory pain (Navarrete-Vázquez et al., 2016).
Quantum Chemical Calculations and Molecular Docking
Further studies have delved into the quantum chemical calculations and molecular docking to understand the interaction mechanisms and structural conformations of related compounds, providing insights into their potential applications in drug development and material science.
- Quantum Chemical and Molecular Docking Studies : Choudhary et al. (2014) conducted quantum chemical calculations and molecular docking of compounds including 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, offering insights into their conformations, vibrational spectroscopic properties, electronic structure, and reactivity. This research aids in understanding the molecular basis of their biological activities and potential pharmaceutical applications (Choudhary et al., 2014).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4/c17-8-1-4-13(12(18)5-8)24-7-14(21)19-9-2-3-10-11(6-9)16(23)20-15(10)22/h1-6H,7H2,(H,19,21)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRCEJYGQFMDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2748814.png)

![(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2748816.png)
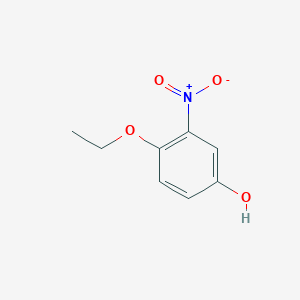
![3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2748818.png)
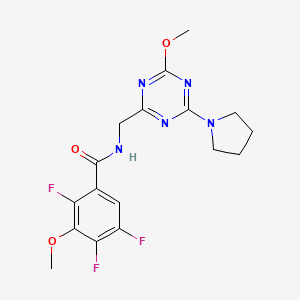
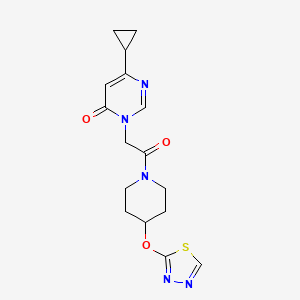
![N1-(furan-2-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2748825.png)

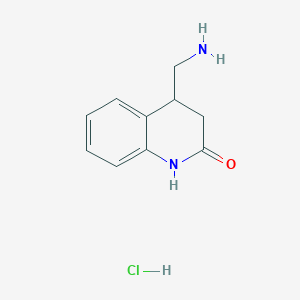
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2748832.png)

